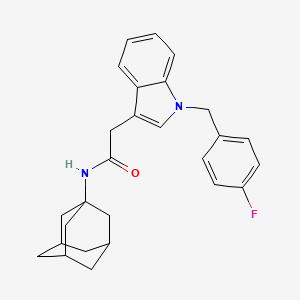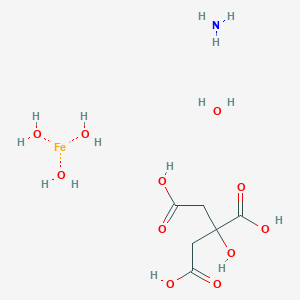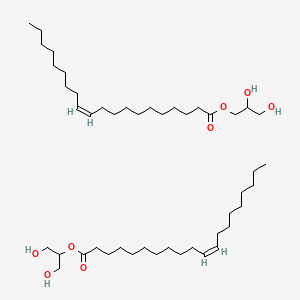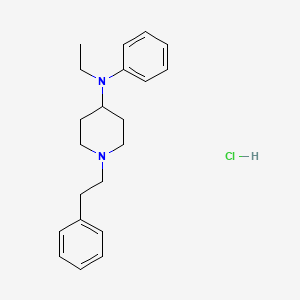
CH-Fubiata
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CH-FUBIATA: is a synthetic cannabinoid, classified as a psychoactive compound that mimics the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis . The IUPAC name for this compound is N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide . It has been reported to cause psychoactive effects similar to THC and has been associated with adverse events, including deaths .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH-FUBIATA involves the reaction of N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide with appropriate reagents under controlled conditions . The exact synthetic route and reaction conditions are typically proprietary and not publicly disclosed in detail. general methods for synthesizing synthetic cannabinoids involve the use of indole or indazole structural scaffolds .
Industrial Production Methods
The production process would likely involve large-scale chemical synthesis techniques, including reaction optimization, purification, and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CH-FUBIATA undergoes several types of chemical reactions, including:
Hydroxylation: Introduction of hydroxyl groups into the molecule.
N-dealkylation: Removal of alkyl groups from nitrogen atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include human liver microsomes for in vitro metabolic studies . The conditions for these reactions typically involve incubation with the microsomes and subsequent analysis using liquid chromatography–high-resolution mass spectrometry (LC-HRMS) .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated metabolites and N-dealkylated derivatives . These metabolites are important for understanding the compound’s metabolism and potential effects in biological systems .
Scientific Research Applications
CH-FUBIATA is primarily used in scientific research to study the effects of synthetic cannabinoids on the human body . Its applications include:
Chemistry: Understanding the chemical properties and reactions of synthetic cannabinoids.
Biology: Investigating the biological effects and metabolism of synthetic cannabinoids.
Medicine: Exploring potential therapeutic uses and adverse effects of synthetic cannabinoids.
Industry: Forensic analysis and detection of synthetic cannabinoids in various samples.
Mechanism of Action
CH-FUBIATA exerts its effects by binding to cannabinoid receptors type 1 (CB1) and type 2 (CB2) in the human body . These receptors are part of the endocannabinoid system, which regulates various physiological processes, including mood, appetite, and pain sensation . This compound acts as a full agonist at these receptors, meaning it fully activates them, leading to its psychoactive effects .
Comparison with Similar Compounds
CH-FUBIATA is structurally similar to other synthetic cannabinoids, such as CH-PIATA and ADB-FUBIATA . These compounds share a common structural motif but differ in their specific chemical groups and linkers . The uniqueness of this compound lies in its specific cyclohexyl and fluorobenzyl groups, which contribute to its distinct pharmacological profile .
List of Similar Compounds
- CH-PIATA
- ADB-FUBIATA
- AFUBIATA
Properties
CAS No. |
922038-77-5 |
|---|---|
Molecular Formula |
C23H25FN2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |
InChI |
InChI=1S/C23H25FN2O/c24-19-12-10-17(11-13-19)15-26-16-18(21-8-4-5-9-22(21)26)14-23(27)25-20-6-2-1-3-7-20/h4-5,8-13,16,20H,1-3,6-7,14-15H2,(H,25,27) |
InChI Key |
GSTACBDFNQHWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate](/img/structure/B10828989.png)


![[(2R,3R,4R,5R,6S,8R,10S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829006.png)






![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
